molecular formula C14H13N3OS B12186087 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide

Cat. No.: B12186087
M. Wt: 271.34 g/mol
InChI Key: HNFXVAOHBQUPQR-UHFFFAOYSA-N
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Description

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole ring and a thiazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

1-methyl-N-(4-methyl-1,3-thiazol-2-yl)indole-6-carboxamide

InChI

InChI=1S/C14H13N3OS/c1-9-8-19-14(15-9)16-13(18)11-4-3-10-5-6-17(2)12(10)7-11/h3-8H,1-2H3,(H,15,16,18)

InChI Key

HNFXVAOHBQUPQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiazole sulfur.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including compounds similar to 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide, exhibit promising anticancer properties. For instance, studies have shown that thiazolidinone derivatives can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural characteristics of thiazoles contribute to their interaction with cellular targets involved in cancer progression.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Compounds with thiazole rings have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. For example, a series of thiazolidinone derivatives were synthesized and tested for their antimicrobial efficacy, demonstrating significant inhibitory effects on microbial growth . The incorporation of the thiazole moiety enhances the bioactivity of these compounds.

Antidiabetic Effects

There is emerging evidence that compounds containing thiazole structures can exhibit antidiabetic properties. Research on related thiazolidinone derivatives has shown their potential to modulate glucose metabolism and improve insulin sensitivity in rodent models of metabolic syndrome . This suggests that the thiazole framework may play a crucial role in the development of new antidiabetic agents.

Synthesis Methodologies

The synthesis of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide can be achieved through various organic reactions, including:

  • Condensation Reactions : Thiazole derivatives are often synthesized via condensation reactions involving appropriate aldehydes and amines.
  • Microwave-Assisted Synthesis : This method has been employed to enhance the yield and reduce the reaction time for synthesizing thiazolidinone derivatives . Microwave irradiation facilitates rapid heating and improves reaction efficiency.

In Vivo Studies

In vivo studies have demonstrated the efficacy of related thiazole compounds in models of disease. For instance, compounds exhibiting anticonvulsant activity were evaluated using maximal electroshock seizure tests, indicating their potential as therapeutic agents for neurological disorders .

Computational Studies

Molecular docking studies have been utilized to predict the binding interactions of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide with various biological targets. These studies help elucidate the mechanism of action and optimize the structure for enhanced activity .

Case Studies

StudyApplicationFindings
Nikalje et al. (2014)Anticonvulsant ActivitySynthesized indolyl thiazolidinones showed significant protection in seizure models.
Sriram et al. (2005)Antiviral ActivityThiazolidinones demonstrated potent anti-Yellow Fever Virus activity with EC50 values lower than standard treatments.
ResearchGate Study (2015)Antimicrobial ActivityEvaluated thiazoline derivatives against bacterial strains; showed promising results indicating potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is unique due to its combination of an indole ring and a thiazole moiety, which imparts a wide range of biological activities and makes it a valuable compound for research and development in various fields.

Biological Activity

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse studies, highlighting its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₁H₁₃N₃OS
  • Molecular Weight : 233.31 g/mol

The structure consists of an indole ring fused with a thiazole moiety, which is known to enhance biological activity due to the presence of heteroatoms.

Antimicrobial Activity

Research indicates that derivatives of thiazoles, including those similar to 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide, exhibit significant antimicrobial properties. For instance:

  • Compounds with thiazole rings have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin .
  • The minimum inhibitory concentration (MIC) for some thiazole derivatives was reported as low as 0.004 mg/mL against sensitive strains, indicating strong antibacterial potential .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties:

  • A study highlighted that certain thiazole derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • The compound's effectiveness was assessed in various cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, some derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .

Structure-Activity Relationships (SAR)

The biological activity of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide can be influenced by structural modifications:

  • Substituents on the Thiazole Ring : Methyl groups at specific positions have been shown to enhance activity by increasing electron density .
  • Indole Moiety : Variations in the indole structure can significantly impact the compound's interaction with biological targets, affecting both potency and selectivity against different cell lines .

Study 1: Antimicrobial Efficacy

In a comparative study of various thiazole derivatives, it was found that those with a methyl substitution at position 4 exhibited superior antibacterial activity against E. coli and Staphylococcus aureus, with MIC values significantly lower than those for standard antibiotics .

Study 2: Anticancer Potential

A series of indole-thiazole hybrids were tested against human cancer cell lines. One derivative demonstrated an IC50 value of 10 µM against glioblastoma cells, indicating promising anticancer activity. Further molecular docking studies suggested strong binding affinity to Bcl-2 protein, a key regulator of apoptosis in cancer cells .

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